molecular formula C14H14N2O3 B1493253 Ethyl 6-(3-methoxyphenyl)pyridazine-4-carboxylate CAS No. 2098113-37-0

Ethyl 6-(3-methoxyphenyl)pyridazine-4-carboxylate

Cat. No.: B1493253
CAS No.: 2098113-37-0
M. Wt: 258.27 g/mol
InChI Key: APPPPQQUKCTISR-UHFFFAOYSA-N
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Description

Ethyl 6-(3-methoxyphenyl)pyridazine-4-carboxylate is a pyridazine derivative featuring a 3-methoxyphenyl substituent at the 6-position and an ethyl ester group at the 4-position. For instance, Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate (a structural analog) was prepared through cyclization with nucleophilic reagents like hydrazine hydrate .

Properties

IUPAC Name

ethyl 6-(3-methoxyphenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(17)11-8-13(16-15-9-11)10-5-4-6-12(7-10)18-2/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPPPQQUKCTISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(3-methoxyphenyl)pyridazine-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a methoxyphenyl group. The presence of these functional groups contributes to its biological activities, particularly in enzyme inhibition and receptor interactions.

Biological Activities

  • Anticancer Activity
    • Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the pyridazine structure have been reported to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds can induce apoptosis and affect cell cycle progression at micromolar concentrations .
  • Antimicrobial Properties
    • Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. For example, certain pyridazine derivatives showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
  • Enzyme Inhibition
    • This compound may act as an enzyme inhibitor, impacting pathways relevant to disease processes. Its structural features allow for potential binding to active sites on enzymes, which could lead to therapeutic applications in treating diseases such as cancer and infections.

The mechanism of action for this compound likely involves:

  • Binding Affinity : The methoxy group enhances lipophilicity, potentially increasing binding affinity to target proteins.
  • Pathway Modulation : By inhibiting specific enzymes or receptors, the compound may alter signaling pathways critical for cell proliferation and survival.

Research Findings and Case Studies

StudyFindings
Demonstrated that similar compounds can induce apoptosis in breast cancer cells and inhibit microtubule assembly at 20 μM.
Reported antimicrobial activity against Staphylococcus aureus with MIC values as low as 3.12 μg/mL.
Suggested potential applications in drug development for treating cancer and infectious diseases due to enzyme inhibition properties.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent at the 6-position of the pyridazine ring plays a critical role in defining physicochemical and pharmacological properties. A comparative analysis of key analogs is provided below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 6-(3-methoxyphenyl)pyridazine-4-carboxylate 6-(3-methoxyphenyl), 4-ester C₁₄H₁₄N₂O₃ ~258.27 (calculated) Enhanced solubility due to methoxy group
Ethyl 6-(p-tolyl)pyridazine-4-carboxylate 6-(4-methylphenyl), 4-ester C₁₄H₁₄N₂O₂ 242.27 Lower polarity compared to methoxy analog
Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate 3-Cl, 6-(4-Cl-phenyl), 4-ester C₁₃H₁₁Cl₂N₂O₂ 316.15 (calculated) Increased lipophilicity; CNS activity noted
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 6-oxo, 4-CF₃, 1-(3-CF₃-phenyl) C₁₆H₁₁F₆N₂O₃ 420.26 High electron-withdrawing effects; potential metabolic stability

Key Observations :

  • Methoxy vs. Methyl Substituents : The 3-methoxy group in the target compound introduces polarity and hydrogen-bonding capacity compared to the 4-methyl group in the p-tolyl analog . This may enhance aqueous solubility and bioavailability.
  • Trifluoromethyl Groups : The CF₃ groups in impart strong electron-withdrawing effects, which can stabilize the molecule against metabolic degradation but may complicate synthesis due to steric hindrance.

Pharmacological Activity

However, trifluoromethyl-substituted derivatives (e.g., ) may prioritize metabolic stability over CNS penetration due to increased molecular weight and fluorine content.

Structural and Crystallographic Insights

Crystallographic tools like SHELX and ORTEP are critical for resolving pyridazine derivatives' conformations. For example, the puckering of the pyridazine ring (described by Cremer and Pople ) could influence intermolecular interactions and crystal packing. Substituents like methoxy or CF₃ may induce torsional strain or planarization, affecting solid-state properties and solubility.

Preparation Methods

Reaction Scheme Summary

Component Role
β-Ketoester (e.g., ethyl acetoacetate) Provides the pyridazine ring backbone
Aryl glyoxal (3-methoxyphenylglyoxal) Introduces the 3-methoxyphenyl substituent
Hydrazine hydrate Cyclizes intermediates to form pyridazine ring

The reaction proceeds via initial nucleophilic attack of the enolate form of the β-ketoester on the arylglyoxal, forming a 3-hydroxy-1,4-dicarbonyl intermediate. Subsequent cyclization with hydrazine and dehydration yields the pyridazine product.

Advantages

  • High regioselectivity
  • Mild, environmentally benign conditions (water as solvent)
  • Simple work-up and isolation
  • Yields ranging from 70% to 97% depending on substrates

Representative Data Table: Yields of Alkyl 6-Aryl-3-methylpyridazine-4-carboxylates

Entry β-Ketoester (R group) Aryl Glyoxal (Ar group) Product Yield (%)
1 Ethyl (Et) 3-Methoxyphenyl (3-OMe-Ph) 85–90
2 Methyl (Me) 4-Chlorophenyl 70–80
3 t-Butyl (t-Bu) 3,4-Dimethoxyphenyl 90–97

(Data adapted from Rimaz and Khalafy, 2010)

Preparation of Aryl Glyoxals as Key Intermediates

The arylglyoxals, such as 3-methoxyphenylglyoxal, are typically synthesized from corresponding acetophenones by oxidation, commonly using selenium dioxide (SeO2) as the oxidizing agent.

  • Procedure: The acetophenone derivative is treated with SeO2 under reflux conditions to introduce the glyoxal functionality.
  • Purification: The resulting arylglyoxal is isolated and purified before use in the one-pot synthesis.

This step is crucial because the arylglyoxal determines the aryl substituent on the pyridazine ring.

Alternative Synthetic Routes: Cyclization and Substitution

Other methods reported for related pyridazine derivatives include:

However, these methods are generally more complex and less direct for the synthesis of this compound specifically.

Mechanistic Insights

The proposed mechanism for the one-pot synthesis involves:

  • Enolate formation: The β-ketoester forms an enolate ion under the reaction conditions.
  • Nucleophilic attack: The enolate attacks the electrophilic carbonyl carbon of the arylglyoxal.
  • Intermediate formation: A 3-hydroxy-1,4-dicarbonyl intermediate is generated.
  • Cyclization: Hydrazine hydrate reacts with the intermediate, facilitating ring closure to form the pyridazine nucleus.
  • Dehydration: Loss of water molecules leads to the final pyridazine carboxylate product.

This pathway avoids harsh conditions and metal catalysts, making it suitable for green chemistry applications.

Summary Table of Preparation Method Characteristics

Aspect One-Pot Three-Component Synthesis Alternative Cyclization Methods
Starting Materials β-Ketoesters, arylglyoxals, hydrazine hydrate Hydrazones, ethyl cyanoacetate, phosphoryl chloride
Solvent Water Ethanol, benzene
Temperature Room temperature Reflux (higher temperature)
Catalyst/Acid/Base None (hydrazine acts as reagent) Sodium hydroxide or acid catalysts
Reaction Time 30–60 minutes Several hours
Yield High (70–97%) Moderate
Environmental Impact Low (aqueous, no metals) Higher (organic solvents, reagents)
Scalability High Moderate

Q & A

Q. What are the standard synthetic routes and characterization techniques for Ethyl 6-(3-methoxyphenyl)pyridazine-4-carboxylate?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with diketones or esterification of precursor acids. For example, pyridazine ring formation can be achieved via [3+3] cycloaddition, followed by functionalization of the 3-methoxyphenyl group. Characterization relies on NMR (¹H/¹³C), IR, and mass spectrometry to confirm structure and purity. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight, while IR identifies carbonyl (C=O) and ether (C-O-C) groups .

Q. How can researchers address limited literature data on this compound?

Methodological Answer: Comparative analysis with structurally analogous pyridazine derivatives (e.g., ethyl 3-chloro-6-phenylpyridazine-4-carboxylate) is essential. Use computational tools like DFT to predict reactivity or spectroscopic properties. Leverage databases (PubChem, Reaxys) to extract data on similar substituents (e.g., methoxy vs. ethoxy groups) and extrapolate trends in solubility, stability, or biological activity .

Q. What are the initial steps for evaluating its biological activity?

Methodological Answer: Begin with in vitro assays targeting enzymes or receptors relevant to pyridazine derivatives (e.g., kinase inhibition, antimicrobial activity). Use dose-response curves to determine IC₅₀ values. Pair this with cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to assess selectivity. Structural analogs with methoxy groups often show enhanced solubility, which can be optimized via logP measurements .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

Methodological Answer: Systematic variation of solvents (polar aprotic vs. ethanol), catalysts (e.g., Pd/C for hydrogenation), and temperature (60–100°C) is critical. For example, using ethanol as a solvent may enhance ester group stability, while microwave-assisted synthesis can reduce reaction time. Monitor intermediates via TLC/HPLC and employ Design of Experiments (DoE) to identify optimal parameters .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger) can model binding to protein active sites (e.g., COX-2 or EGFR kinases). MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories. QSAR models trained on pyridazine derivatives can predict ADMET properties, prioritizing candidates for in vivo testing .

Q. How can crystallographic data resolve discrepancies in structural assignments?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous bond-length/angle data. For disordered structures, use SQUEEZE (PLATON) to model solvent regions. Compare experimental data with DFT-optimized geometries (e.g., Gaussian 16) to validate tautomeric forms or stereochemistry. Contradictions in NMR vs. XRD data may arise from dynamic effects in solution, requiring variable-temperature NMR studies .

Q. What strategies mitigate conflicting bioactivity data across assay platforms?

Methodological Answer: Replicate assays in orthogonal systems (e.g., fluorescence-based vs. radiometric kinase assays). Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For cell-based inconsistencies, check membrane permeability (PAMPA assay) or efflux transporter activity (e.g., P-gp inhibition). Normalize data to positive controls (e.g., staurosporine for kinases) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-(3-methoxyphenyl)pyridazine-4-carboxylate
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Ethyl 6-(3-methoxyphenyl)pyridazine-4-carboxylate

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